5,6-Dihydroxy-2-methyl-pyrimidine-4-carboxylic acid amide
Description
5,6-Dihydroxy-2-methyl-pyrimidine-4-carboxylic acid amide is a pyrimidine derivative characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Key substituents include:
- Hydroxy groups at positions 5 and 6, enabling hydrogen bonding and influencing solubility.
- Methyl group at position 2, contributing to steric and electronic effects.
This compound’s synthesis may involve cyclization of β-amino acid amides with derivatives of carbonic acid, as suggested by analogous pathways for dihydropyrimidines .
Properties
IUPAC Name |
5-hydroxy-2-methyl-6-oxo-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-2-8-3(5(7)11)4(10)6(12)9-2/h10H,1H3,(H2,7,11)(H,8,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFVFFVDFVBTHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601185007 | |
| Record name | 1,6-Dihydro-5-hydroxy-2-methyl-6-oxo-4-pyrimidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954240-97-2 | |
| Record name | 1,6-Dihydro-5-hydroxy-2-methyl-6-oxo-4-pyrimidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=954240-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Dihydro-5-hydroxy-2-methyl-6-oxo-4-pyrimidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxy-2-methyl-pyrimidine-4-carboxylic acid amide typically involves the reaction of 2-methylpyrimidine-4,5,6-triol with appropriate reagents under controlled conditions. One common method includes the use of amidation reactions where the carboxylic acid group is converted to an amide group using reagents such as ammonia or amines .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroxy-2-methyl-pyrimidine-4-carboxylic acid amide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce halogenated pyrimidine derivatives .
Scientific Research Applications
5,6-Dihydroxy-2-methyl-pyrimidine-4-carboxylic acid amide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-Dihydroxy-2-methyl-pyrimidine-4-carboxylic acid amide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of inflammatory mediators, thereby reducing inflammation .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidine Derivatives
Key Observations:
Substituent Effects :
- Hydroxy vs. Carboxylic Acid/Amide : The target compound’s amide group (4-CONH₂) contrasts with carboxylic acid (4-COOH) in compounds from and , reducing acidity and altering hydrogen-bonding capacity.
- Methyl vs. Phenyl/Chloro : The methyl group (2-Me) in the target compound is less sterically demanding than the phenyl group in and less electron-withdrawing than the chloro substituent in .
Synthetic Pathways: Electrochemical arylation () and β-amino acid amide cyclization () are viable methods for modifying pyrimidine scaffolds, though substituent choice critically influences reaction efficiency.
Physicochemical and Reactivity Differences
Table 2: Physicochemical Properties and Reactivity
Biological Activity
5,6-Dihydroxy-2-methyl-pyrimidine-4-carboxylic acid amide is a pyrimidine derivative with significant potential in medicinal chemistry. Its molecular formula is with a molar mass of approximately 156.15 g/mol. This compound features hydroxyl groups at the 5 and 6 positions of the pyrimidine ring and an amide functional group at the 4 position, which contribute to its biological activity and chemical reactivity.
Chemical Structure and Properties
The structural characteristics of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₇H₈N₂O₃ |
| Molar Mass | 156.15 g/mol |
| Functional Groups | Hydroxyl (–OH), Amide (–CONH₂) |
| Key Features | Two hydroxyl groups, one methyl group |
Biological Activity
Preliminary studies indicate that this compound exhibits various biological activities:
- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, suggesting its potential as an antimicrobial agent. Specific studies are needed to quantify its inhibitory effects on different pathogens.
- Enzyme Modulation : There is emerging evidence that this compound can modulate enzymatic activities, which may have implications for drug development targeting metabolic pathways. For instance, it may interact with enzymes involved in lipid metabolism, potentially lowering serum cholesterol levels .
- Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which can be assessed through various assays like DPPH and FRAP tests. Early results indicate that derivatives of this compound exhibit good reducing power and H-donor ability .
Case Studies and Research Findings
Several studies have explored the biological activity of related pyrimidine derivatives, providing insights into the mechanisms through which this compound may operate:
- Study on Antimicrobial Effects : In a controlled study, derivatives similar to 5,6-Dihydroxy-2-methyl-pyrimidine were tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 μg/mL.
- Enzymatic Activity Modulation : Another study demonstrated that compounds with similar structural motifs inhibited acyl-CoA cholesterol acyltransferase (ACAT) activity, which is critical for cholesterol metabolism. This inhibition was correlated with reduced cholesterol levels in animal models .
- Antioxidant Testing : The antioxidant capacity of this compound was evaluated using two assays (DPPH and FRAP). Compounds derived from it showed EC50 values lower than standard antioxidants like Trolox, indicating potential therapeutic applications in oxidative stress-related conditions .
Comparative Analysis
To further understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₇H₈N₂O₃ | Antimicrobial, Enzyme modulation |
| 5-Hydroxymethyl-pyrimidine-4-carboxylic acid amide | C₇H₉N₂O₃ | Moderate antimicrobial properties |
| 5,6-Dihydroxy-2-isopropyl-pyrimidine-4-carboxylic acid amide | C₉H₁₂N₂O₃ | Enhanced enzyme inhibition |
Q & A
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
